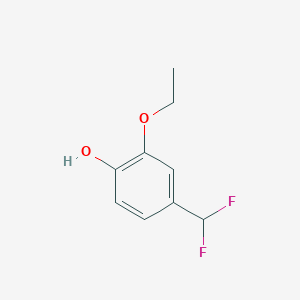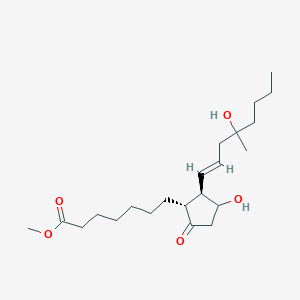
Methyl 7-((1R,2R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties. It was initially developed to prevent and treat stomach and duodenal ulcers, particularly in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). Over time, its applications have expanded to include inducing labor, causing abortions, and treating postpartum hemorrhage due to poor uterine contraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Misoprostol is synthesized through a multi-step process starting from prostaglandin E1. The key steps involve the esterification of prostaglandin E1 to form the methyl ester, followed by selective reduction and oxidation reactions to introduce the necessary functional groups. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of misoprostol involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Misoprostol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Misoprostol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogues and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical settings for inducing labor, managing miscarriages, and treating postpartum hemorrhage. .
Mécanisme D'action
Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion. In the uterus, it binds to prostaglandin receptors, increasing the strength and frequency of uterine contractions and decreasing cervical tone. This dual action makes it effective for both gastroprotection and uterotonic applications .
Comparaison Avec Des Composés Similaires
Dinoprostone: Another prostaglandin E2 analogue used for similar uterotonic purposes.
Gemeprost: A prostaglandin E1 analogue used for cervical ripening and labor induction.
Carboprost: A prostaglandin F2α analogue used for postpartum hemorrhage
Comparison: Misoprostol is unique in its stability at room temperature and its versatility in administration routes (oral, vaginal, sublingual, and rectal). Compared to dinoprostone and gemeprost, misoprostol is more cost-effective and widely available, making it a preferred choice in many clinical settings .
Propriétés
Formule moléculaire |
C22H38O5 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl 7-[(1R,2R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20?,22?/m1/s1 |
Clé InChI |
OJLOPKGSLYJEMD-URXURHARSA-N |
SMILES isomérique |
CCCCC(C)(C/C=C/[C@@H]1[C@H](C(=O)CC1O)CCCCCCC(=O)OC)O |
SMILES canonique |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
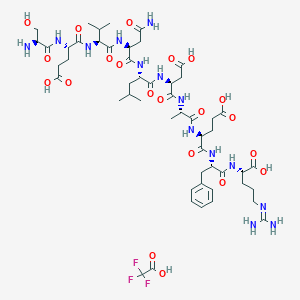
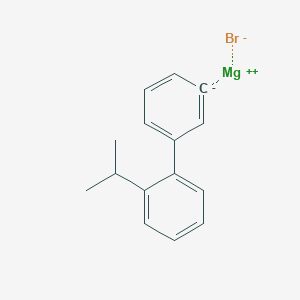

![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
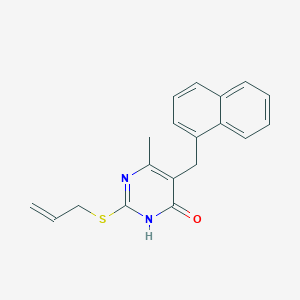
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
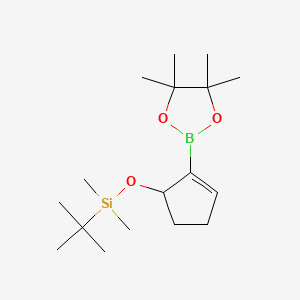
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

